molecular formula C7H4N2O2S B1446402 Thiazolo[4,5-b]pyridine-2-carboxylic acid CAS No. 875573-42-5

Thiazolo[4,5-b]pyridine-2-carboxylic acid

Cat. No. B1446402
M. Wt: 180.19 g/mol
InChI Key: OTFPMRFDZVYKNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiazolo[4,5-b]pyridine derivatives can be synthesized via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .


Chemical Reactions Analysis

Thiazolo[4,5-b]pyridine derivatives have been obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .


Physical And Chemical Properties Analysis

There is limited information available about the physical and chemical properties of Thiazolo[4,5-b]pyridine-2-carboxylic acid .

Scientific Research Applications

Synthesis and Properties

Thiazolo[4,5-b]pyridine-2-carboxylic acid derivatives are synthesized through various methods, including annelation of the thiazolidine or thiazole cycle to the pyridine ring and the use of pyridine derivatives as starting materials. These compounds exhibit diverse biological effects, such as analgesic, anti-inflammatory, antimicrobial, antioxidant, and antifungal activities. Their inhibitory action on integrally linked kinase can eliminate hyperproliferative disorders. Additionally, they show antidiabetic, antibacterial, anti-tuberculosis actions, and a positive effect in the treatment of sexual dysfunction. Thiazolopyridine derivatives with α-amino phosphonate residue exhibit significant anticancer effects (Chaban, 2015).

Biological Significance of Pyrimidine Appended Optical Sensors

Pyrimidine derivatives, closely related to thiazolopyridines, are utilized as sensing materials and have various biological and medicinal applications. They can form both coordination and hydrogen bonds, making them suitable for use as sensing probes. These compounds have been extensively used from 2005 to 2020, highlighting their importance in biological applications (Jindal & Kaur, 2021).

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds, through in vitro screening, demonstrated potential antioxidant activity against various reactive species and distinct anti-inflammatory activity compared to standard references. The study indicates that benzofused thiazole derivatives could serve as a template for the development of new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Synthesis of Pyrimido[4,5-b]Quinolines

The synthesis of pyrimido[4,5-b]quinolines, closely related to thiazolopyridines, starting from 1,3-diaryl barbituric acid and anthranilic acid, has been described. These compounds have confirmed structures through spectral and analytical data, contributing to the understanding of thiazolopyridine derivatives' chemical properties and potential biological activities (Nandha Kumar et al., 2001).

Optoelectronic Materials

Research on quinazoline and pyrimidine derivatives, which share structural similarities with thiazolopyridines, for electronic devices, luminescent elements, and photoelectric conversion elements, has been extensive. These derivatives, when incorporated into π-extended conjugated systems, have shown great value for creating novel optoelectronic materials. This indicates a potential application area for thiazolopyridine-2-carboxylic acid derivatives in developing new materials for optoelectronic applications (Lipunova et al., 2018).

Safety And Hazards

While specific safety and hazard information for Thiazolo[4,5-b]pyridine-2-carboxylic acid is not available, similar compounds have safety information available. For example, users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)6-9-5-4(12-6)2-1-3-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFPMRFDZVYKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolo[4,5-b]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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